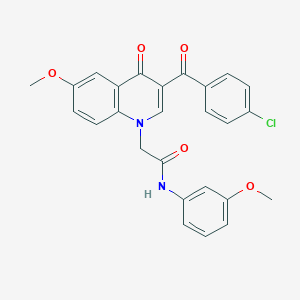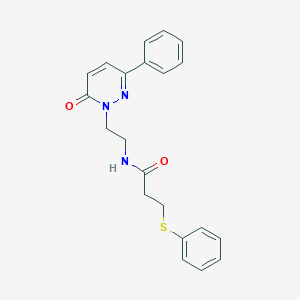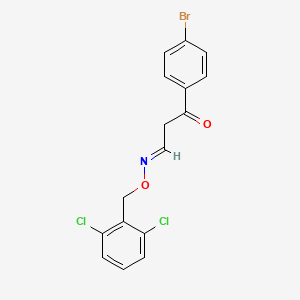
3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each with its own reactants, conditions, and products. The overall yield and purity of the final product can be influenced by each of these steps. Analyzing the synthesis of a compound involves understanding these steps and how they contribute to the final product1.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them2.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide information about the structure and properties of the original compound3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques and can provide information about the compound’s structure and potential uses5.Scientific Research Applications
Chemical Transformations and Synthesis
Oximes, including derivatives similar to 3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime, are utilized in various chemical transformations. For instance, 2-Arylhydrazono-3-oxopropanals react with hydroxylamine hydrochloride to yield corresponding oximes, which can be cyclized into isoxazoles or converted into 2-arylhydrazono-3-oxonitriles. These compounds can further react with hydrazines to afford dihydrazones, leading to the synthesis of arylazopyrazoles or 3-aroyl-2-phenyl-1,2,3-triazoles (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Structural and Physicochemical Studies
Oxime compounds are investigated for their structure and physicochemical properties. The crystal structure of certain oxime compounds reveals insights into their chemical behavior and potential applications in various fields including medicine and chemical industry (Sarı et al., 2003).
Antimicrobial Activities
Substituted oxime compounds, like the derivatives of 3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime, are synthesized and evaluated for their antimicrobial properties. Studies have found certain oxime ethers exhibiting notable antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ramalingan, Park, & Kabilan, 2006).
Role in Detoxification and Decontamination
Oximes play a significant role in detoxification, especially against organophosphorus-containing nerve agents and pesticides. Their supernucleophilic systems and reactivity in various environments make them suitable for developing new strategies for decontamination and detoxification (Singh et al., 2015).
Safety And Hazards
The safety and hazards of a compound are determined by its physical and chemical properties, as well as its toxicity. This information is crucial for handling and storing the compound safely6.
Future Directions
The future directions for research on a compound can depend on its properties and potential applications. This could include further studies to better understand the compound’s structure, synthesis, and reactions, or research into potential uses for the compound7.
properties
IUPAC Name |
(3E)-1-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO2/c17-12-6-4-11(5-7-12)16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDELRCLEJRQXIK-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

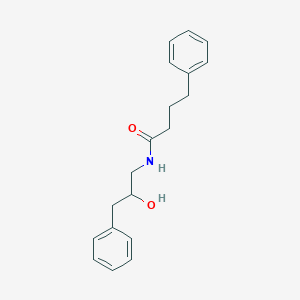
![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)
![6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2425274.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)
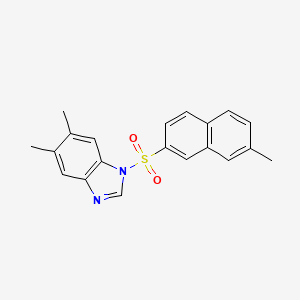

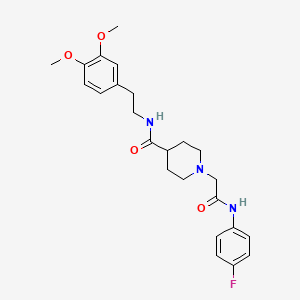
![7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2425283.png)
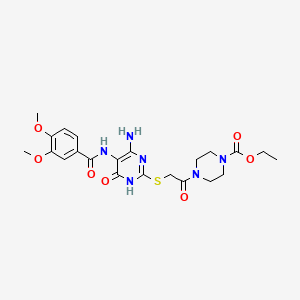

![2-[[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2425286.png)
![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2425287.png)
